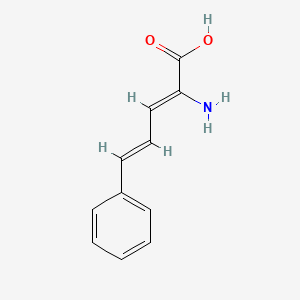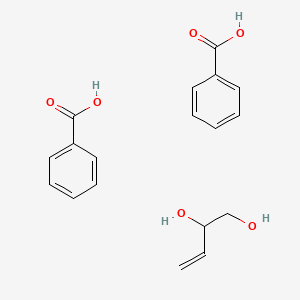
Benzoic acid;but-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;but-3-ene-1,2-diol is an organic compound that combines the structural features of benzoic acid and but-3-ene-1,2-diol Benzoic acid is a simple aromatic carboxylic acid, while but-3-ene-1,2-diol is a diol with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Alkenes: One method to synthesize but-3-ene-1,2-diol involves the oxidation of alkenes using reagents such as osmium tetroxide or meta-chloroperoxybenzoic acid (MCPBA).
Hydrolysis of Epoxides: Another approach is the hydrolysis of epoxides, which can be achieved using acidic or basic conditions.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of catalysts like vanadium pentoxide or manganese and cobalt acetates . For but-3-ene-1,2-diol, continuous flow processes using biobased erythritol have been developed, which involve deoxydehydration (DODH) reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid;but-3-ene-1,2-diol can undergo oxidation reactions to form various products.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, MCPBA, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated diols.
Substitution: Substituted benzoic acids.
Scientific Research Applications
Benzoic acid;but-3-ene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;but-3-ene-1,2-diol involves its interaction with molecular targets and pathways:
Oxidation Reactions: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.
Substitution Reactions: The aromatic ring of benzoic acid can undergo electrophilic substitution, forming various substituted products.
Reduction Reactions: The double bond in but-3-ene-1,2-diol can be reduced, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
But-3-ene-1,2-diol: A diol with a double bond, used in the synthesis of various chemicals.
Phenolic Compounds: Compounds with a phenolic structure, known for their antioxidant and antimicrobial activities.
Uniqueness
Benzoic acid;but-3-ene-1,2-diol is unique due to its combination of aromatic and aliphatic structures, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
73318-93-1 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
benzoic acid;but-3-ene-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H8O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);2,4-6H,1,3H2 |
InChI Key |
OMGRREDOXJVYNG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



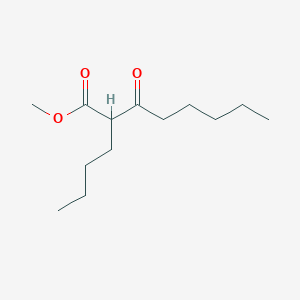
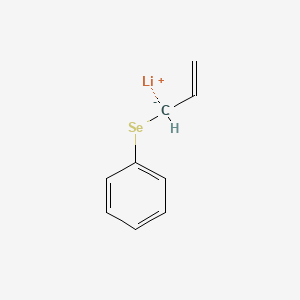
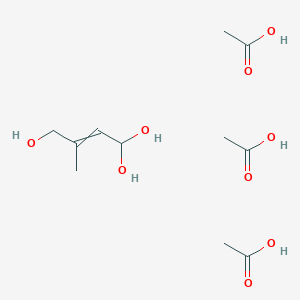
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
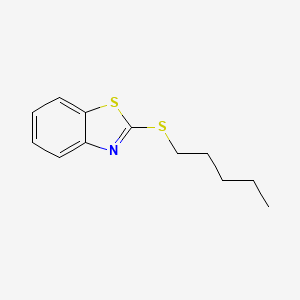
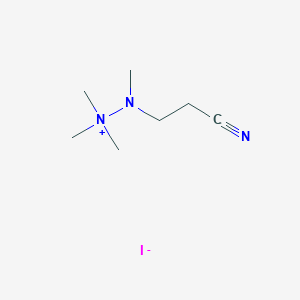

methanone](/img/structure/B14440711.png)
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)

